2-Amino-1-[4-(dimethylamino)phenyl]ethanone 2HCl
Description
2-Amino-1-[4-(dimethylamino)phenyl]ethanone 2HCl is a hydrochloride salt of a substituted acetophenone derivative. Its structure features a dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring and an amino-substituted ethanone backbone. This compound is of interest in synthetic organic chemistry, particularly for applications in pharmaceuticals and enzyme inhibitor synthesis .
Synthesis: The compound can be synthesized via methods analogous to those described for related dialkylaminoacetophenones. For example, reacting dimethylamine with halogenated acetophenone derivatives (e.g., p-acetoxy-α-bromoacetophenone) in solvents like benzene or isopropanol, followed by hydrochloric acid treatment, yields the hydrochloride salt .
Properties
IUPAC Name |
2-amino-1-[4-(dimethylamino)phenyl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-12(2)9-5-3-8(4-6-9)10(13)7-11;;/h3-6H,7,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTMWJSFJRCSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-[4-(dimethylamino)phenyl]ethanone 2HCl, commonly referred to as a dimethylaminophenyl derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data on its biological activity, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C10H14ClN
- Molecular Weight: 201.68 g/mol
- IUPAC Name: 2-Amino-1-[4-(dimethylamino)phenyl]ethanone dihydrochloride
Anticancer Activity
Research has indicated that derivatives of 2-Amino-1-[4-(dimethylamino)phenyl]ethanone possess significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against cervical (HeLa), ovarian (A2780), and breast (MCF-7 and MDA-MB-231) cancer cells, yielding IC50 values ranging from 0.33 to 7.10 μM, indicating potent anticancer properties .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.50 |
| A2780 | 1.30 |
| MCF-7 | 2.21 |
| MDA-MB-231 | 3.58 |
This data suggests a structure-activity relationship where modifications to the dimethylamino group can enhance biological activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits broad-spectrum antibacterial and antifungal activities. For instance, derivatives were tested against various strains of bacteria and fungi, demonstrating minimum inhibitory concentrations (MICs) as low as 1 μg/mL for certain derivatives .
Table 2: Antimicrobial Activity
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 1 |
| Staphylococcus aureus | 2 |
| Candida albicans | 5 |
These findings highlight the potential of this compound in developing new antimicrobial agents.
Case Study: In Vivo Efficacy
A notable study evaluated the in vivo efficacy of the compound in a murine model of cancer. The administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
The mechanism by which 2-Amino-1-[4-(dimethylamino)phenyl]ethanone exerts its effects appears to involve apoptosis induction in cancer cells and disruption of microbial cell wall synthesis in bacteria. This dual mechanism underscores its versatility as both an anticancer and antimicrobial agent .
Scientific Research Applications
Synthesis and Organic Chemistry
2-Amino-1-[4-(dimethylamino)phenyl]ethanone 2HCl serves as a versatile reagent in organic synthesis. It plays a crucial role in the preparation of various chemical compounds through reactions such as:
- Substitution Reactions : Acts as a nucleophile in electrophilic aromatic substitution, allowing for the introduction of functional groups onto aromatic systems.
- Synthesis of Pharmaceuticals : Utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known active compounds .
Fluorescent Probes
One of the notable applications of this compound is its use as a fluorescent probe . This characteristic is exploited in:
- Cell Imaging : The compound can be employed in fluorescence microscopy to visualize cellular structures and processes. Its ability to fluoresce under specific conditions makes it valuable for tracking cellular dynamics and interactions .
- Fluorescence Analysis : Used in analytical chemistry for the detection and quantification of biomolecules. The compound's fluorescent properties enable sensitive detection methods that are essential for biochemical assays .
Potential Therapeutic Applications
Research indicates that derivatives of 2-Amino-1-[4-(dimethylamino)phenyl]ethanone may exhibit pharmacological activities:
- Antidepressant Properties : Some studies suggest that compounds related to this structure could have antidepressant effects, similar to those observed with other amine-based compounds .
- Cancer Research : Preliminary studies have indicated that modifications of this compound may inhibit cancer cell growth, making it a candidate for further investigation in oncology .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Dialkylamino Substituents
- 1-[4-(Diethylamino)phenyl]ethanone (Compound 19): Replacing the dimethylamino group with diethylamino (-N(C₂H₅)₂) increases steric bulk and electron-donating capacity. This modification can alter solubility and reactivity in catalytic processes. For instance, both dimethyl- and diethylamino derivatives undergo selective hydrodeoxygenation using Fe25Ru75@SILP catalysts to yield aniline intermediates for enzyme inhibitors .
- 2-Amino-1-(4-methoxyphenyl)ethanol HCl (CAS 56766-24-6): Substituting dimethylamino with methoxy (-OCH₃) and replacing the ketone with an ethanol moiety significantly changes polarity and hydrogen-bonding capacity. The ethanol derivative has a higher boiling point (325.4°C) and lower logP (2.19) compared to the target compound, suggesting reduced lipophilicity .
Electron-Withdrawing vs. Electron-Donating Groups
- 2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone HCl (CAS 102871-96-5): The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, contrasting with the electron-donating dimethylamino group. This difference impacts electrophilic substitution patterns and acid-base behavior. The sulfonyl derivative may exhibit enhanced stability under oxidative conditions .
Halogen and Alkoxy Modifications
- bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone): The presence of bromine and dimethoxy groups introduces steric hindrance and alters electronic properties. Such derivatives are explored in neuropharmacology due to structural similarities to psychoactive phenethylamines .
Functional Group Variations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-1-[4-(dimethylamino)phenyl]ethanone 2HCl, and how does reaction efficiency vary with conditions?
- Methodology : Microwave-assisted synthesis (e.g., via condensation of 4-(dimethylamino)benzaldehyde with appropriate ketones under controlled irradiation) is effective for achieving high yields. Reaction parameters such as solvent polarity, temperature (e.g., 60–80°C), and catalyst type (e.g., acidic or basic conditions) significantly influence product purity. Post-synthesis purification via recrystallization (ethanol/HCl) is recommended to isolate the hydrochloride salt .
- Validation : Confirm purity using HPLC (≥98%) and UV/Vis spectroscopy (λmax at 350 nm for structural confirmation) .
Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Methodology : Perform accelerated stability studies by storing samples at -20°C (long-term) and 25°C (short-term). Monitor degradation via periodic TGA (thermal gravimetric analysis) to assess mass loss and DSC (differential scanning calorimetry) to detect phase transitions. Evidence indicates stability ≥5 years at -20°C with minimal hygroscopicity .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Methodology :
- NMR : Compare H and C spectra with reference data (e.g., aromatic protons at δ 7.2–7.8 ppm, dimethylamino group at δ 2.9–3.1 ppm) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 54.7%, H: 6.5%, N: 7.9% for CHNO·2HCl) .
- Melting Point : Consistent mp of 140–144°C confirms batch uniformity .
Advanced Research Questions
Q. How can catalytic hydrodeoxygenation (HDO) be applied to derivatives of this compound for synthesizing bioactive intermediates?
- Methodology : Use FeRu@SILP catalysts under H pressure (10–30 bar) to selectively remove oxygen functionalities. For example, HDO of 1-[4-(dimethylamino)phenyl]ethanone yields alkylated anilines, which are precursors to enzyme inhibitors. Optimize reaction time (4–6 hrs) and solvent (e.g., tetrahydrofuran) to achieve >90% conversion .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between experimental and theoretical predictions?
- Methodology :
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl; dimethylamino groups may exhibit solvent-dependent shifts due to hydrogen bonding.
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility influencing peak splitting .
- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and FT-IR (e.g., carbonyl stretch at ~1680 cm) .
Q. What strategies mitigate solubility challenges in aqueous and organic matrices during formulation?
- Methodology :
- Co-Solvent Systems : Use ethanol/water (70:30 v/v) to enhance solubility.
- pH Adjustment : Protonate the dimethylamino group in acidic buffers (pH 3–4) to improve aqueous dispersibility .
Q. How does this compound compare structurally and functionally to analogs like 2-Amino-4'-methoxyacetophenone HCl?
- Methodology :
- Computational Modeling : Perform DFT calculations to compare electron distribution (e.g., dimethylamino vs. methoxy substituents’ impact on aromatic ring electron density).
- Biological Assays : Test both compounds in receptor-binding studies (e.g., serotonin transporters) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
